Desacetylcefotaxime

Description

Enzymatic Desacetylation of Cefotaxime (B1668864): Biochemical Mechanisms

The conversion of cefotaxime to desacetylcefotaxime (B1670277) is catalyzed by specific enzymes that cleave the acetoxymethyl group at the C-3 position of the cephem ring. cabidigitallibrary.org

The biotransformation of cefotaxime is primarily mediated by esterase enzymes. oup.comcabidigitallibrary.org These enzymes, which are abundant in the body, particularly in the liver, hydrolyze the ester bond of the acetoxymethyl side chain, releasing acetic acid and forming this compound. oup.comnih.govoup.com Studies have identified non-specific esterases as responsible for this partial metabolism. cancer-druginteractions.orgcancer-druginteractions.org Human carboxylesterases (CES) and arylacetamide deacetylase (AADAC) are major enzymes that catalyze the hydrolysis of drugs containing ester or amide groups. researchgate.netnih.gov The liver is considered the principal site for these metabolic reactions. nih.govnih.gov

The desacetylation of cefotaxime occurs via non-microsomal enzymatic pathways. vikramuniv.ac.inslideshare.net This metabolism is not confined to the liver; it has been observed in various body tissues and fluids, including the kidneys, gallbladder, bone, and bile. glowm.com Studies using human hemolyzed blood have also identified the formation of this compound, indicating that esterases present in blood components contribute to its metabolism outside of the primary metabolic organs. jscimedcentral.com The wide distribution of these non-microsomal esterases ensures that the conversion of cefotaxime to its desacetyl metabolite is a systemic process. glowm.com

Disposition and Metabolic Fate in Non-Human Biological Systems

Investigations in animal models and in vitro systems have provided significant insights into the pharmacokinetics and metabolic transformations of this compound.

Studies in rats, dogs, and rabbits have been crucial for understanding the metabolism of cefotaxime. nih.govnih.gov In rats, after intravenous administration of cefotaxime, this compound is the major metabolite detected in plasma. nih.govtandfonline.com Pharmacokinetic studies in rats have detailed the concentration-time profiles of both cefotaxime and this compound. tandfonline.comnih.gov

One study found that after a 100 mg/kg intravenous dose of cefotaxime in rats, the resulting this compound reached a maximum plasma concentration (Cmax) of 74.4 µg/ml at 35 minutes. tandfonline.comnih.gov The metabolite showed an elimination half-life of 53 minutes. tandfonline.comnih.gov In separate experiments where this compound was administered directly intravenously at 50 mg/kg, its elimination half-life was approximately 36 minutes. tandfonline.comnih.gov These animal models demonstrate that while there are quantitative differences between species, the qualitative metabolic pathway is broadly similar, making the rat a suitable model for such studies. nih.govoup.com

| Parameter | Value (Metabolite from Cefotaxime) | Value (Direct this compound) | Unit | Reference |

| Cefotaxime Dose | 100 | - | mg/kg i.v. | tandfonline.comnih.gov |

| This compound Dose | - | 50 | mg/kg i.v. | tandfonline.comnih.gov |

| Plasma Cmax | 74.4 | - | µg/ml | tandfonline.comnih.gov |

| Time to Cmax | 35 | - | min | nih.gov |

| Elimination Half-life (β-phase) | 53 | ~36 | min | tandfonline.comnih.gov |

| Area Under Curve (AUC) | 7.2 | 19.4 (total) / 13.9 (free) | mg/min per ml | tandfonline.comnih.gov |

In vitro studies, using systems such as rat and rabbit cells, have confirmed the metabolic pathway of cefotaxime. nih.govnih.gov These experiments show that cefotaxime is first converted to this compound. oup.com This metabolite can then undergo further transformation into an inactive lactone, known as this compound lactone. nih.govoup.comjscimedcentral.com The formation of this lactone is considered the rate-limiting step in the subsequent degradation pathway. nih.govoup.com Further degradation of the lactone leads to the formation of other inactive metabolites. nih.govacquirepublications.org Studies with human hemolyzed blood have also demonstrated the deacetylation reaction in vitro. jscimedcentral.com

Stability and Degradation Pathways of this compound (Non-Clinical Context)

The chemical stability of this compound is influenced by environmental factors such as pH. asm.orgnih.gov The degradation of cefotaxime and its metabolites involves the cleavage of the β-lactam nucleus and the deacetylation of the side chain. nih.gov In highly acidic conditions (pH less than 4), this compound is readily converted to its corresponding lactone. nih.govresearchgate.net This lactonization is a key step in its non-enzymatic degradation pathway. nih.govmdpi.com The stability of this compound can be affected by the buffer system used in solutions, with some buffers accelerating and others decreasing the rate of degradation. nih.gov For instance, cefotaxime concentrations have been shown to decrease by 20-30% over an 18-hour incubation period in various in vitro testing systems, with the greatest decline observed in media containing serum, highlighting the role of both enzymatic and physical degradation. asm.org

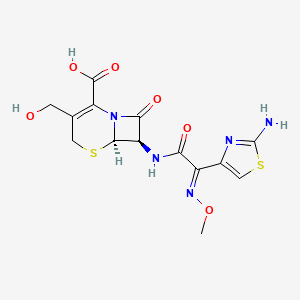

Structure

3D Structure

Properties

Molecular Formula |

C14H15N5O6S2 |

|---|---|

Molecular Weight |

413.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7+/t8-,12-/m1/s1 |

InChI Key |

FHYWAOQGXIZAAF-RWFJUVPESA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O |

Synonyms |

deacetylcefotaxime desacetylcefotaxime desacetylcefotaxime, monosodium salt desacetylcefotaxime, monosodium salt, (6R-trans)-isome |

Origin of Product |

United States |

Formation and Biotransformation Pathways of Desacetylcefotaxime

Stability and Degradation Pathways of Desacetylcefotaxime (B1670277) (Non-Clinical Context)

Chemical Stability in Biological Matrices

The stability of this compound in biological samples, such as plasma, is a critical factor for accurate quantification in research settings. Studies employ specific storage and handling conditions to minimize its degradation. To ensure the integrity of the analyte, plasma samples are typically stored at ultra-low temperatures, such as -70°C or -80°C, until analysis is performed. asm.orgscispace.com During sample processing, techniques like using ice during protein precipitation have been utilized to enhance the stability of both cefotaxime (B1668864) and this compound. uq.edu.au

Stability has been evaluated under various conditions to define acceptable handling and storage parameters. These evaluations are crucial for validating bioanalytical methods used in pharmacokinetic studies.

Table 1: Stability of this compound in Human Plasma

| Condition | Duration | Stability Finding |

|---|---|---|

| Room Temperature | 4 hours | Stable |

| Refrigerated | 24 hours | Stable |

| Freeze-Thaw Cycles | 3 cycles | Stable (from -70°C) |

This table is interactive. You can sort and filter the data.

Source: Journal of Applied Pharmaceutical Science, 2024; A comparative evaluation of the plasma and DBS-based LC-MS, 2025. japsonline.comjapsonline.com

Degradation Kinetics and Products in Controlled Environments

The degradation of this compound is intrinsically linked to the stability of its parent compound, cefotaxime, in aqueous solutions. Studies on the degradation kinetics of cefotaxime reveal that the process is highly dependent on pH, temperature, and the composition of the buffer system. nih.gov The degradation scheme involves two primary reactions: the cleavage of the β-lactam nucleus and the deacetylation of the side chain to form this compound. nih.gov

The rate of degradation and the dominant pathway are significantly influenced by the pH of the solution. nih.gov In a strongly acidic or alkaline medium, the hydrolysis is catalyzed by acid or base, respectively. nih.gov Specifically, in a highly acidic environment, the formed this compound is readily converted to this compound lactone. nih.gov In the pH range of 3.0 to 7.0, a slower, water-catalyzed or spontaneous cleavage of the β-lactam ring is the main degradation process. nih.gov The type of buffer used can also influence the degradation rate; for instance, carbonate and borate (B1201080) buffers have been found to increase degradation rates, whereas acetate (B1210297) buffer can decrease them. nih.gov

Table 2: Factors Influencing Cefotaxime/Desacetylcefotaxime Degradation in Aqueous Solution

| Factor | Condition | Observation |

|---|---|---|

| pH | Highly Acidic (e.g., pH 1.9) | Acid-catalyzed hydrolysis; this compound is readily converted to its lactone form. nih.gov |

| Neutral (pH 3.0-7.0) | Slow, water-catalyzed or spontaneous cleavage of the β-lactam nucleus. nih.gov | |

| Alkaline (e.g., pH 9.0) | Base-catalyzed hydrolysis. nih.gov | |

| Buffer System | Acetate | Decreases degradation rates. nih.gov |

| Carbonate (pH 8.5) | Increases degradation rates. nih.gov | |

| Borate (pH 9.5-10.0) | Increases degradation rates. nih.gov |

This table is interactive. You can sort and filter the data.

Source: PubMed, 1983. nih.gov

Microbiological Activity and Spectrum of Desacetylcefotaxime

In Vitro Antimicrobial Efficacy Against Bacterial Pathogens

The in vitro activity of desacetylcefotaxime (B1670277) has been extensively studied against aerobic and anaerobic bacteria. medchemexpress.com Its effectiveness varies depending on the bacterial species.

This compound demonstrates activity against various Gram-positive cocci. nih.gov Studies investigating its efficacy against Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus pyogenes have been conducted. nih.gov Against staphylococcal strains, this compound can exhibit synergistic interactions when combined with cefotaxime (B1668864). nih.govnih.gov For Staphylococcus aureus, strains susceptible to cefotaxime alone become even more susceptible when the parent drug is combined with this compound, resulting in a two- to fourfold reduction in minimum inhibitory concentrations (MICs). nih.gov However, against Streptococcus pyogenes, the interaction is typically one of indifference. nih.gov The activity of this compound is generally not impacted by the presence of human serum. asm.org

This compound possesses a broad antibacterial spectrum against Gram-negative bacteria, with an activity level that significantly surpasses that of the first-generation cephalosporin (B10832234), cefazolin. nih.gov Although it is typically four to eight times less active than its parent compound, cefotaxime, against most Gram-negative species, there are important exceptions. nih.govnih.gov

The antibacterial potency of this compound against Klebsiella pneumoniae and Pseudomonas cepacia (now known as Burkholderia cepacia) has been shown to be superior to that of cefoperazone (B1668861) and ceftazidime. nih.gov In some instances, this compound was found to be one to two log₂ dilutions more active than cefotaxime against Pseudomonas acidovorans and Pseudomonas cepacia. oup.com Conversely, its activity is lower against species such as Morganella morganii, Enterobacter cloacae, and Pseudomonas aeruginosa when compared to cefotaxime, cefoperazone, and ceftazidime. nih.govnih.gov For many strains of Enterobacteriaceae and Haemophilus influenzae, the mean MICs for this compound are often below 1 µg/mL. nih.gov

This compound is active against a variety of anaerobic bacteria. chemsrc.commedchemexpress.comnordicbiosite.com Studies have specifically evaluated its efficacy against the Bacteroides fragilis group. nih.gov While the MIC for 50% of tested B. fragilis strains (MIC50) is in the moderately susceptible range, other species in the group, such as Bacteroides distasonis and Bacteroides vulgatus, are susceptible to this compound alone at the MIC50 level. nih.gov Research has shown that the combination of cefotaxime and this compound can synergistically kill approximately 80% of tested anaerobic strains. nih.gov This synergy is particularly relevant as this compound has demonstrated greater stability against the beta-lactamase enzymes produced by Bacteroides species compared to cefotaxime. researchgate.net

Potency Assessment: Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

The potency of an antimicrobial agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. bmglabtech.com

The activity of this compound is several times less than that of cefotaxime against the majority of tested species. nih.gov However, its potency still exceeds that of many other cephalosporins in therapeutic use. nih.gov For many species, including most Enterobacteriaceae, Haemophilus influenzae, and streptococci (excluding Streptococcus faecalis), the mean MICs of this compound are often under 1 microgram/ml. nih.gov

Specific MIC and MBC values have been determined for key pathogens. In a study of bacteria responsible for meningitis, the following values were reported:

| Bacterium (Inoculum) | Metric | This compound (µg/mL) | Cefotaxime (µg/mL) |

| S. pneumoniae (10⁸ CFU/mL) | MIC90 | 0.39 | 0.024 |

| S. pneumoniae (10⁶ CFU/mL) | MIC90 | 0.20 | 0.012 |

| S. pneumoniae (10⁸ CFU/mL) | MBC90 | 0.78 | 0.01 |

| S. pneumoniae (10⁶ CFU/mL) | MBC90 | 0.39 | 0.05 |

| S. agalactiae (10⁸ CFU/mL) | MIC90 | 0.78 | 0.05 |

| S. agalactiae (10⁶ CFU/mL) | MIC90 | 0.39 | 0.024 |

| Data sourced from a study on principal bacteria causing meningitis. nih.gov |

For Staphylococcus aureus, the reported range of MICs for this compound was 0.015–4.0 µg/mL. researchgate.net Like its parent compound, this compound is bactericidal, and its MICs are generally not significantly influenced by increases in the inoculum concentration. oup.com

Beta-Lactamase Stability Profile

A significant characteristic of this compound is its stability in the presence of beta-lactamase enzymes, which are produced by some bacteria to inactivate beta-lactam antibiotics. patsnap.com Multiple studies have confirmed that this compound exhibits higher stability against beta-lactamases than its parent compound, cefotaxime. nih.govnih.govresearchgate.net

This enhanced stability is particularly notable against beta-lactamases produced by Bacteroides species. researchgate.net In one study of 50 clinical isolates of Bacteroides, 84% of the beta-lactamases showed lower hydrolytic activity against this compound than against cefotaxime. researchgate.net This increased stability may account for the synergistic effects observed when this compound is combined with cefotaxime in vitro. nih.gov While one study noted that cefotaxime was generally more resistant to hydrolysis, the broader consensus points to the superior stability of the desacetyl metabolite against many common beta-lactamases. nih.govnih.govresearchgate.net

Mechanistic Insights into the Antimicrobial Action of Desacetylcefotaxime

Interaction with Bacterial Cell Wall Synthesis Machinery

Desacetylcefotaxime (B1670277), the primary metabolite of cefotaxime (B1668864), exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium, and its disruption ultimately leads to cell death.

Affinity and Binding to Penicillin-Binding Proteins (PBPs)

The primary targets of this compound within the bacterial cell are the penicillin-binding proteins (PBPs). PBPs are a group of enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis. wikipedia.orgwikipedia.org Peptidoglycan is a crucial polymer that forms the bacterial cell wall. mdpi.com this compound, like other β-lactam antibiotics, shares a structural similarity with the D-alanyl-D-alanine moiety of the natural PBP substrate. wikipedia.orgsigmaaldrich.com This resemblance allows it to bind to the active site of PBPs. wikipedia.orgwikipedia.org

Inhibition of Peptidoglycan Transpeptidation

By binding to PBPs, this compound effectively inhibits their transpeptidase activity. sigmaaldrich.com The transpeptidation step is responsible for cross-linking the peptide chains of adjacent peptidoglycan strands, a process that provides the cell wall with its strength and rigidity. wikipedia.orgmdpi.com The inhibition of this crucial step results in the formation of a defective and weakened cell wall. sigmaaldrich.com Unable to withstand the internal osmotic pressure, the bacterial cell eventually undergoes lysis and death. nih.gov

Mechanisms of Resistance Against this compound

Bacteria have evolved several mechanisms to counteract the effects of β-lactam antibiotics, including this compound. These resistance strategies can significantly reduce the efficacy of the antimicrobial agent.

Role of Efflux Pumps

Efflux pumps are transmembrane proteins that act as molecular exporters, actively transporting a wide range of substances, including antibiotics, out of the bacterial cell. gardp.orgwikipedia.org This process prevents the antibiotic from reaching its intracellular target, in this case, the PBPs. gardp.org The overexpression of efflux pumps is a significant mechanism of multidrug resistance in bacteria. mdpi.com By actively pumping this compound out of the cell, bacteria can maintain the intracellular concentration of the drug below a toxic level, allowing them to survive in its presence. gardp.org There are several families of bacterial efflux pumps, including the ATP-Binding Cassette (ABC), Multidrug and Toxin Extrusion (MATE), Small Multidrug Resistance (SMR), Major Facilitator Superfamily (MFS), and Resistance-Nodulation-Cell Division (RND) superfamilies. wikipedia.orgmdpi.com

Enzymatic Inactivation by Beta-Lactamases (Specificities)

The most prevalent mechanism of resistance to β-lactam antibiotics is their enzymatic inactivation by β-lactamases. msdmanuals.com These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. msdmanuals.com this compound possesses a degree of stability against many β-lactamases. nih.gov However, certain β-lactamases can effectively hydrolyze it.

Research comparing the hydrolysis of this compound and its parent compound, cefotaxime, by various β-lactamases has shown that the rate of hydrolysis can differ. nih.gov For a selection of seven β-lactamases, the rate of this compound hydrolysis was, on average, 2.1 times greater than that of cefotaxime. nih.gov Conversely, for eight other enzymes, the affinity of this compound for the enzyme (as indicated by the Michaelis constant, Km, and the inhibition constant, Ki) was significantly lower than that of cefotaxime, with Ki values being 39 times higher on average. nih.gov This indicates a lower binding affinity of this compound to these specific β-lactamases. nih.gov

| Enzyme Characteristic | Comparison with Cefotaxime | Implication |

| Rate of Hydrolysis (Vm) | 2.1 times greater for this compound (by 7 β-lactamases) | More rapid inactivation by certain enzymes. |

| Affinity (Ki/Km) | 39 times lower for this compound (for 8 β-lactamases) | Weaker binding to some enzymes, potentially leading to less efficient inactivation. |

Modulation of Microbial Physiology Beyond Direct Inhibition

The impact of this compound can extend beyond the direct killing of susceptible bacteria. The presence of antibiotics in a microbial community can lead to broader changes in microbial physiology and interactions. For instance, the disruption of the gut microbiota by antibiotics can alter the composition and function of the microbial community. herts.ac.uk This can have various downstream effects on the host's physiology, as the gut microbiota is known to play a crucial role in processes such as nutrient metabolism and immune system development. nih.govnih.gov The alteration of the microbial balance can influence the production of microbial metabolites, which in turn can modulate host physiological pathways. nih.gov

Impact on Toxin Production (e.g., Clostridium difficile in vitro models)

The administration of certain antibiotics can disrupt the natural balance of the gut microbiota, creating an environment conducive to the growth and toxin production of opportunistic pathogens like Clostridium difficile. Research using sophisticated in vitro models of the human gut, such as the triple-stage chemostat model, has provided valuable insights into the effects of this compound, often in combination with its parent compound cefotaxime, on C. difficile pathogenesis. nih.govoup.com

In a triple-stage chemostat model simulating the human gut, the introduction of cefotaxime and its active metabolite, this compound, led to a marked increase in C. difficile cytotoxin levels. nih.gov Prior to the introduction of the antibiotics, C. difficile existed in a steady state with no detectable cytotoxin. nih.govoup.com However, during the period of exposure to the combination of cefotaxime and this compound, elevated cytotoxin levels were observed. nih.gov This suggests that while the compound has antimicrobial activity, its disruption of the gut flora can indirectly promote the virulence of C. difficile.

The mechanism for this increased toxin production may be linked to the compound's effect on other members of the gut microbiota. For instance, some studies have noted that biotin-limited conditions can be associated with an increase in the production of C. difficile toxins A and B. oup.com A reduction in biotin-producing bacteria, such as certain species of Bifidobacterium, due to the action of this compound could therefore contribute to an environment that favors toxin synthesis by C. difficile. oup.com

Upon cessation of the antibiotic regimen in the gut model, a reduction in cytotoxin levels was observed, coinciding with a decrease in the viable count of C. difficile. nih.govoup.com This highlights the transient nature of this effect, which is directly linked to the presence of the antimicrobial agent in the environment.

| Experimental Condition | Observation in in vitro Gut Model | Reference |

| Pre-Antibiotic Period | C. difficile in steady state, no detectable cytotoxin. | nih.govoup.com |

| During Cefotaxime/Desacetylcefotaxime Exposure | Proliferation of C. difficile and elevated cytotoxin levels observed. | nih.gov |

| Post-Antibiotic Period | Reduction in cytotoxin levels and viable C. difficile counts. | nih.govoup.com |

Effects on Bacterial Proliferation Dynamics

This compound, particularly when studied in conjunction with cefotaxime, significantly alters the proliferation dynamics of various bacteria within a simulated human gut environment. The most profound impact is the promotion of Clostridium difficile proliferation. In a triple-stage chemostat model, the introduction of cefotaxime and this compound resulted in the proliferation of C. difficile, a shift from its steady-state existence prior to antibiotic exposure. nih.govoup.com An increase in the total viable cells of C. difficile was noted, which correlated with a decrease in spore counts, indicating germination and active growth. oup.com

The proliferation of C. difficile is largely a consequence of the suppression of the normal gut flora, which would otherwise provide colonization resistance. nih.govoup.com The combination of cefotaxime and this compound has been shown to cause a significant decrease in the populations of key anaerobic bacteria. nih.gov Notably, the numbers of Bacteroides species were profoundly affected and greatly reduced. nih.govoup.com This is significant as Bacteroides are considered crucial for maintaining colonization resistance against C. difficile. nih.govoup.com

A similar, though less pronounced, deleterious effect was observed on populations of Bifidobacteria. nih.govoup.com The reduction in these beneficial bacteria further contributes to the disruption of the gut ecosystem, allowing opportunistic pathogens like C. difficile to multiply. Conversely, some bacterial populations, such as lactobacilli, were observed to increase sharply during the period of antibiotic instillation. oup.com

The table below summarizes the observed effects of a cefotaxime/desacetylcefotaxime combination on the viable counts of different bacterial groups in an in vitro human gut model. nih.govoup.com

| Bacterial Group | Effect on Viable Counts During Exposure | Reference |

| Clostridium difficile | Proliferation / Increase in total viable cells | nih.govoup.com |

| Bacteroides spp. | Profoundly deleterious effect / Greatly reduced numbers | nih.govoup.com |

| Bifidobacteria | Deleterious effect / Reduced numbers | nih.govoup.com |

| Lactobacilli | Sharp increase in counts | oup.com |

Synergistic and Antagonistic Interactions with Cefotaxime

Methodologies for Assessing Combined Antimicrobial Effects

The synergistic potential of desacetylcefotaxime (B1670277) in combination with cefotaxime (B1668864) is primarily evaluated through established in vitro methods that quantify the combined effect of antimicrobial agents.

Checkerboard Microdilution Assays

A widely used method to assess antimicrobial synergy is the checkerboard microdilution assay. tandfonline.comnih.gov This technique involves preparing a series of dilutions of two antimicrobial agents, in this case, cefotaxime and this compound, both individually and in combination. These dilutions are then inoculated with a standardized concentration of a specific bacterium and incubated. The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined.

The interaction is then quantified by calculating the Fractional Inhibitory Concentration (FIC) index. Synergy is typically defined as an FIC index of ≤0.5, additivity or indifference as an FIC index of >0.5 to <2.0, and antagonism as an FIC index of ≥2.0. Studies have utilized this method to demonstrate complete or partial synergy between cefotaxime and this compound against a significant percentage of clinical isolates. tandfonline.comnih.govnih.gov For instance, a broth microdilution checkerboard system was used to assess the activity of cefotaxime and this compound against 92 clinical isolates of Bacteroides species. nih.gov

Time-Kill Kinetics Studies

Time-kill kinetics studies provide a dynamic assessment of the bactericidal activity of antimicrobial combinations over time. nih.gov In these assays, bacteria are exposed to fixed concentrations of the drugs, alone and in combination, and the number of viable bacteria is determined at various time points. Synergy is generally defined as a ≥2-log10 decrease in bacterial count by the combination compared with the most active single agent at 24 hours.

These studies have been instrumental in demonstrating the enhanced bactericidal effect of the cefotaxime-desacetylcefotaxime combination. For example, time-kill kinetic studies have shown that the combination of cefotaxime and this compound exhibits additive effects at subinhibitory and inhibitory concentrations and a synergistic effect at suprainhibitory concentrations against strains of the Bacteroides fragilis group. nih.govnih.gov

Observed Synergy and Additivity with Cefotaxime

The combination of cefotaxime and its metabolite, this compound, frequently results in an enhanced antimicrobial effect, which can be characterized as either synergistic or additive, depending on the bacterial species and testing methodology.

Enhancement of Cefotaxime Potency Against Specific Organisms

Numerous studies have documented the synergistic and additive interactions between cefotaxime and this compound against a broad spectrum of clinically relevant bacteria. This enhanced activity is particularly notable against anaerobic bacteria, staphylococci, and certain Gram-negative bacilli.

Against anaerobic bacteria, particularly members of the Bacteroides genus, the combination has shown significant synergy. nih.govnih.gov For many Bacteroides species, the presence of this compound lowers the MIC of cefotaxime, rendering strains that might be considered resistant to cefotaxime alone, susceptible to the combination. nih.govnih.gov Specifically, the MIC50 of cefotaxime against Bacteroides fragilis and B. vulgatus was reduced when 4 mg/L of this compound was added. nih.gov Full or partial synergy was observed in 50.7% of the Bacteroides species tested. nih.gov In another study, complete or partial synergy was noted against 85% of 92 tested strains of Bacteroides species. nih.govnih.gov

The synergistic effect is not limited to anaerobes. Complete or partial synergy has also been observed against Staphylococcus aureus, Citrobacter freundii, Pseudomonas cepacia, and Enterobacter cloacae. jst.go.jp The combination has also been shown to be effective against cefuroxime-resistant bacteria. nih.gov

| Organism | Interaction Observed | Key Findings | Citation |

|---|---|---|---|

| Bacteroides fragilis group | Synergy/Additivity | Combination at 1x MIC as bactericidal as cefotaxime at 4x MIC. | nih.gov |

| Bacteroides species | Synergy/Additivity | Complete or partial synergy in 85% of 92 isolates. | nih.govnih.gov |

| Staphylococcus aureus | Synergy/Additivity | Additive interactions demonstrated with drug-impregnated disks. | capes.gov.br |

| Gram-negative bacilli (non-pseudomonal) | Interaction with serum albumin | Inhibitory and bactericidal activities were greatest for cefotaxime alone, followed by the combination. | scispace.com |

| Cefuroxime-resistant bacteria | Synergy | Demonstrated interaction against resistant strains. | nih.gov |

Factors Influencing Synergistic Outcomes (e.g., Concentration Ratios, Microbial Strain)

The extent of the synergistic interaction between cefotaxime and this compound is not uniform and can be influenced by several factors.

The concentration ratio of the two compounds is a critical determinant of the observed effect. While synergy has been demonstrated at various ratios, a 1:1 ratio of cefotaxime to this compound has often been used in studies and has shown significant inhibitory activity. tandfonline.comnih.gov However, the optimal ratio for synergy can vary depending on the bacterial strain. nih.gov For Bacteroides species, the ratio of cefotaxime to this compound at the inhibitory endpoints varied, but in 75% of cases, it was between 2:1 and 1:2. nih.gov

The specific microbial strain also plays a significant role. While synergy is common, it is not universal across all bacteria. For instance, antagonism between the two compounds has been reported with some strains of Morganella morganii and Proteus vulgaris. jst.go.jpoup.com The activity of this compound is species- and strain-specific. oup.com

Theoretical Basis for Combined Antimicrobial Action

The synergistic action of cefotaxime and this compound is thought to arise from their complementary interactions with bacterial penicillin-binding proteins (PBPs) and their differing stability against β-lactamases. Cefotaxime is a potent inhibitor of bacterial cell wall synthesis, primarily through its high affinity for specific PBPs. This compound, while generally less potent, also binds to these essential enzymes, albeit sometimes with a different affinity profile. diva-portal.org

One proposed mechanism for their synergy is that the two molecules may bind to different PBP targets within the bacterial cell wall, leading to a more comprehensive inhibition of peptidoglycan synthesis than either agent could achieve alone.

The interaction between cefotaxime (CTX) and its primary metabolite, this compound (dCTX), is a well-documented phenomenon, with the majority of studies highlighting a synergistic or additive relationship. This enhanced activity has been observed across a wide spectrum of clinically relevant bacteria.

In vitro studies have consistently demonstrated that the combination of cefotaxime and this compound leads to increased antibacterial potency. nih.govnih.gov For instance, partial synergy has been noted against a majority of strains of Klebsiella pneumoniae, Pseudomonas cepacia, Staphylococcus aureus, Enterobacter cloacae, and various Gram-negative species. nih.gov The presence of this compound can significantly lower the minimum inhibitory concentrations (MICs) of cefotaxime for many pathogens. nih.gov

A notable area of synergistic activity is against anaerobic bacteria, particularly the Bacteroides fragilis group. nih.govnih.govnih.govnih.gov In one study, the combination of CTX and dCTX was either completely or partially synergistic against 85% of 92 tested anaerobic isolates. nih.gov This synergy resulted in a four-fold or greater reduction in cefotaxime's MIC in 82% of these cases. nih.gov Another study focusing on the B. fragilis group found that 40% of 100 clinical isolates showed either synergy or partial synergy, with Bacteroides thetaiotaomicron exhibiting an 11% greater susceptibility to the combination compared to cefotaxime alone. nih.gov

The following table summarizes the observed interactions between cefotaxime and this compound against various bacterial species as reported in several studies.

| Bacterial Species | Interaction with Cefotaxime | Research Findings |

| Bacteroides fragilis group | Synergy/Partial Synergy | Complete or partial synergy was observed in 85% of 92 test organisms. nih.gov Another study showed synergy in 30% of 77 strains. nih.gov A combination of the two compounds was found to be synergistic against B. fragilis, with no antagonism reported. jst.go.jp |

| Staphylococcus aureus | Additive/Synergistic | All tested strains showed additive interactions using disks impregnated with both compounds. capes.gov.br A 1:1 combination of CTX and dCTX showed synergy against 22-78% of isolates. jst.go.jp |

| Klebsiella pneumoniae | Synergy/Partial Synergy | The combination demonstrated partial synergy against most strains examined. nih.gov |

| Pseudomonas cepacia | Synergy/Partial Synergy | The combination demonstrated partial synergy against most strains examined. nih.gov |

| Enterobacter cloacae | Synergy/Partial Synergy | A 1:1 combination of CTX and dCTX showed synergy against 22-78% of isolates. jst.go.jp |

| Morganella morganii | Antagonism | Antagonism was observed in 2 of 18 strains. nih.gov However, even with antagonism, the strains remained susceptible to cefotaxime. oup.com |

| Proteus vulgaris | Antagonism | Antagonistic effects were noted in 11% of isolates when tested with a 1:1 combination. jst.go.jp |

| Serratia marcescens | Antagonism | Antagonistic effects were noted in 4% of isolates when tested with a 1:1 combination. jst.go.jp |

While synergy is the predominant interaction, instances of antagonism have been reported, though they are relatively rare. nih.govjst.go.jp Antagonism has been observed in a small percentage of Morganella morganii, Proteus vulgaris, and Serratia marcescens isolates. nih.govjst.go.jp It is crucial to note that even in cases of antagonism, the clinical significance may be limited, as the bacteria often remain susceptible to cefotaxime alone. oup.com

Proposed Mechanistic Explanations for Synergy

The synergistic action of cefotaxime and this compound is believed to stem from a combination of factors, primarily related to their differential stability against bacterial enzymes and their affinity for penicillin-binding proteins (PBPs).

One of the leading hypotheses centers on the increased resistance of this compound to certain β-lactamases, the enzymes produced by bacteria to inactivate β-lactam antibiotics like cefotaxime. researchgate.net While cefotaxime is susceptible to hydrolysis by these enzymes, this compound exhibits greater stability. researchgate.net This stability allows it to persist in the presence of β-lactamase-producing bacteria, where it can act as a "sacrificial lamb," binding to and inactivating the enzymes. This, in turn, protects the more potent cefotaxime from degradation, allowing it to reach its target PBPs and exert its bactericidal effect.

Furthermore, cefotaxime and this compound may have different affinities for various PBPs within the same bacterium. By binding to different PBP targets simultaneously, the two compounds can lead to a more comprehensive disruption of bacterial cell wall synthesis than either could achieve alone. This dual-pronged attack can result in a synergistic bactericidal effect. The combination has been shown to inhibit bacterial regrowth and augment the bactericidal activity of cefotaxime, even at concentrations that simulate those found in human serum after administration. jst.go.jp

Implications for Broader Antimicrobial Strategies

This interaction highlights the importance of considering the in vivo metabolic fate of antibiotics when evaluating their potential therapeutic value. The combined effect of a parent compound and its active metabolites can lead to a more potent and durable antimicrobial effect, potentially overcoming certain mechanisms of bacterial resistance. This principle could inform the development of future antimicrobial agents, where the deliberate design of drugs that produce active metabolites with complementary or synergistic activity could be a viable strategy to combat evolving resistance.

Analytical Methodologies for Desacetylcefotaxime Quantification in Research Settings

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for the analysis of desacetylcefotaxime (B1670277), providing robust and reliable quantification. High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS/MS), are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the simultaneous determination of cefotaxime (B1668864) and this compound in various biological samples. scispace.comnih.gov These methods are valued for their accuracy and sensitivity. nih.gov

A common approach involves reversed-phase HPLC with ultraviolet (UV) detection. nih.gov For instance, a method utilizing a reversed-phase HPLC column with UV detection at 262 nm has been successfully used. nih.gov In one such method, the retention times for this compound and cefotaxime were 1.960 minutes and 4.057 minutes, respectively. nih.gov Another HPLC method reported retention times of 2.2 minutes for this compound and 6.8 minutes for cefotaxime, with detection at 262 nm. capes.gov.br

The mobile phase composition is a critical parameter in HPLC method development. A typical mobile phase consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. rjptonline.org For example, a mobile phase of 8:92 MeCN: 20 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 5 has been used. scribd.com Another method employed a mobile phase of 0.01 M acetate buffer (pH 4.8) and methanol in an 85:15 ratio. researchgate.net The flow rate is also optimized to ensure good separation, with typical rates around 1.0 to 1.5 ml/min. researchgate.netjapsonline.com

The linearity of these HPLC methods is established over a specific concentration range to ensure quantitative accuracy. For example, one method demonstrated linearity for this compound in urine from 1.10 to 11.00 µg/ml. nih.gov Another study in rat plasma showed linearity from 2.5 to 500 µg/ml for both cefotaxime and this compound. nih.gov

Table 1: Examples of HPLC Methods for this compound Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Matrix | Urine | Rat Plasma | Gynecologic Tissue |

| Column | Reversed-phase | Not specified | Not specified |

| Mobile Phase | Not specified | Not specified | Not specified |

| Detection | UV at 262 nm | UV at 254 nm | Not specified |

| Retention Time (this compound) | 1.960 min | Not specified | Not specified |

| Linear Range (this compound) | 1.10-11.00 µg/ml | 2.5-500 µg/ml | Not specified |

| Reference | nih.gov | nih.gov | researchgate.net |

This table is for illustrative purposes and summarizes data from different research findings.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

For enhanced sensitivity and selectivity, particularly at low concentrations, UHPLC-MS/MS has become the preferred method. mdpi.com This technique combines the superior separation capabilities of UHPLC with the highly sensitive and specific detection of tandem mass spectrometry. chromatographyonline.com

A UHPLC-MS/MS method was developed and validated for the measurement of cefotaxime and this compound in a very small plasma volume (2.8 μL). nih.gov This method employed a Kinetex C8 column and a gradient mobile phase of acetonitrile and ammonium acetate. nih.gov Detection was achieved using an electrospray ionization (ESI) source in positive mode with multiple reaction monitoring (MRM). nih.gov

Another UHPLC-MS/MS method was developed for the simultaneous quantification of eight antibiotics, including cefotaxime, in dried blood spots (DBS). mdpi.com This method used an Acquity UPLC HSS T3 column with a gradient elution, achieving a total chromatographic run time of 6.5 minutes. mdpi.com The analytes were detected in MRM mode. mdpi.com The use of matrix-matched external standards is a common practice for quantification in such methods. bvsalud.org

The limits of detection (LOD) and quantification (LOQ) for UHPLC-MS/MS methods are typically very low. For instance, in an analysis of egg samples, the LOD and LOQ for this compound were 0.14 µg/kg and 0.99 µg/kg, respectively. bvsalud.org

Table 2: UHPLC-MS/MS Method Parameters for this compound

| Parameter | Method 1 | Method 2 |

| Matrix | Plasma (2.8 µL) | Eggs |

| Column | Kinetex C8 (100 × 2.1 mm) | Agilent Eclipse Plus C18 (100 mm × 2.1 mm, 3.5 μm) |

| Mobile Phase | Gradient of acetonitrile and ammonium acetate | Gradient of 0.2% formic acid and acetonitrile |

| Ionization | ESI Positive | ESI Positive |

| Detection Mode | MRM | MRM |

| LOQ (this compound) | 0.2 mg/L | 0.99 µg/kg |

| Reference | nih.gov | bvsalud.org |

This table is for illustrative purposes and summarizes data from different research findings.

Sample Preparation Strategies for Complex Biological Matrices (Non-Human or In Vitro)

Effective sample preparation is a critical step to remove interferences and enrich the analyte of interest from complex biological matrices, ensuring the accuracy and reliability of the subsequent analysis. chromatographyonline.com

Protein Precipitation and Liquid-Liquid Extraction

Protein precipitation (PPT) is a widely used technique for sample preparation in biological matrices like plasma and serum. actapharmsci.com It involves the addition of an organic solvent, such as acetonitrile or methanol, to denature and precipitate proteins. nih.govactapharmsci.com For example, plasma can be deproteinized with methanol, and the resulting supernatant can be directly injected into the HPLC system. nih.gov Another approach involves mixing serum with an equal volume of acetonitrile to precipitate proteins, followed by centrifugation. scribd.com

Liquid-liquid extraction (LLE) is another common technique used to separate analytes from interfering components based on their differential solubility in two immiscible liquid phases. biorxiv.orgnih.gov For instance, after protein precipitation with acetonitrile, dichloromethane (B109758) can be added to the supernatant for further purification. scribd.com An automated approach combining protein precipitation and salting-out homogenous liquid-liquid extraction has been developed for high-throughput analysis. nih.gov This method uses a computer-controlled syringe pump to denature proteins with acetonitrile, followed by salt-induced phase separation. nih.gov

Derivatization Techniques for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a derivative with improved chromatographic properties or detectability. researchgate.net This is particularly useful for compounds that lack strong UV-absorbing chromophores or fluorophores. hta-it.comnih.gov Derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation. welch-us.com Common derivatization reactions include acylation, alkylation, and silylation, which can alter the polarity and volatility of the analyte. slideshare.net While not extensively reported specifically for this compound, derivatization remains a valuable tool in HPLC to enhance the analytical performance for various compounds. nih.gov

Bioanalytical Method Validation and Performance Characteristics (for research purposes)

The validation of bioanalytical methods is essential to demonstrate that the method is suitable for its intended purpose and provides reliable results. europa.eu Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). rjptonline.orggmpinsiders.com

Key performance characteristics that are evaluated during method validation include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. gmpinsiders.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. gmpinsiders.com This is typically evaluated by a regression analysis of a calibration curve. japsonline.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. gmpinsiders.com

Accuracy: The closeness of the measured value to the true value. It is often expressed as the percentage of recovery or percent error. japsonline.comgmpinsiders.com For example, one method reported accuracy for this compound within ± 3.5%. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. gmpinsiders.com It is usually expressed as the relative standard deviation (RSD). nveo.org A method for this compound showed precision within ± 9.5%. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. rjptonline.orgscribd.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rjptonline.orgscribd.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. gmpinsiders.com

A validated method for cefotaxime and this compound in plasma, suitable for microsampling, demonstrated precision within ±9.5% and accuracy within ±3.5% for this compound over a concentration range of 0.2 to 10 mg/L. nih.gov Another study reported recoveries for this compound in eggs ranging from 88.2% to 101.0%, with RSDs less than 6.2%. bvsalud.org

Sensitivity, Specificity, and Linearity

Sensitivity in an analytical method refers to its ability to detect and quantify the lowest possible concentration of an analyte. quanterix.com This is typically defined by the Limit of Detection (LOD), the smallest amount of analyte that can be distinguished from the background noise, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. d-nb.infoeflm.eu For this compound, analytical methods like UHPLC-MS/MS have been developed that are highly sensitive, a crucial feature when studying low concentrations of the metabolite. nih.gov While specific LOD/LOQ values for this compound are detailed in individual study validations, related methods for the parent compound, cefotaxime, have demonstrated LOQ values as low as 0.6 µg/mL using HPLC-UV. jbclinpharm.org

Specificity is the capacity of the method to unequivocally measure the analyte of interest, this compound, without interference from other substances expected to be present in the sample, such as the parent drug cefotaxime, other metabolites, or matrix components. wiserpub.com Chromatographic methods achieve this by physically separating the compounds before detection. nih.gov For instance, UHPLC methods can effectively resolve this compound from cefotaxime, ensuring that the quantification is specific to the metabolite. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring for a unique mass transition specific to this compound, thereby minimizing the risk of false positives.

Linearity describes the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. jbclinpharm.org Research studies have validated UHPLC-MS/MS methods for this compound, demonstrating excellent linearity over specific concentration ranges. A common linear concentration range established for this compound in human plasma is 0.2 to 10 mg/L. nih.gov This ensures that concentrations measured within this span are accurate and reliable for research applications.

Accuracy and Precision in Research Samples

Accuracy refers to the closeness of the measured value to the true or accepted value. wiserpub.comPrecision represents the degree of agreement among a series of measurements of the same sample, indicating the random error of the method. wiserpub.com Both are critical for the reliability of research findings. Validation studies for this compound quantification report these parameters for both within-run (intra-assay) and between-run (inter-assay) conditions.

In a validated UHPLC-MS/MS method for quantifying this compound in small plasma volumes, the accuracy was reported to be within ±3.5%, and the precision was within ±9.5%. jbclinpharm.org Other studies have confirmed that for both cefotaxime and this compound, all intra-assay and inter-assay accuracy and precision values fall within the generally accepted 15% criterion set by regulatory guidelines. nih.gov These findings confirm that the methods are both accurate and precise for use in research settings.

| Validation Parameter | Typical Finding for this compound | Source |

| Linear Range | 0.2–10 mg/L in plasma | nih.gov |

| Accuracy | Within ±3.5% | jbclinpharm.org |

| Precision | Within ±9.5% | jbclinpharm.org |

| General Acceptance | Intra- and inter-assay accuracy and precision within 15% | nih.gov |

Advanced Analytical Approaches and Microsampling in Research

Recent advancements in bioanalysis have focused on developing methods that are not only robust but also support data-rich studies with minimal patient burden. This is particularly relevant in pediatric or critically ill populations where sample volume is a significant constraint.

Capillary microsampling has emerged as a key advanced technique. medrxiv.orgnih.gov This approach allows for the collection of very small volumes of blood (typically <50 µL) via a simple skin prick, which can then be processed for plasma. uq.edu.au The development of highly sensitive UHPLC-MS/MS methods has been pivotal to this advancement, as they can accurately quantify this compound in plasma volumes as low as 2.8 µL. jbclinpharm.org This pairing of microsampling with ultra-sensitive analysis facilitates more intensive sampling schedules for detailed research without the physiological challenges associated with conventional blood draws. uq.edu.au

Integration with Pharmacokinetic Modeling (Non-Clinical)

Data generated from these validated analytical methods are essential inputs for non-clinical pharmacokinetic (PK) modeling. europa.eu Non-clinical studies, often conducted in animal models, are a cornerstone of drug development, providing critical information on a compound's absorption, distribution, metabolism, and excretion (ADME) before human trials. biotechfarm.co.il These studies help to establish the pharmacokinetic/pharmacodynamic (PK/PD) relationships that predict efficacy. nih.govvmrcindia.com

For this compound, concentration data from animal studies are used to develop and refine population pharmacokinetic models. vmrcindia.comeuropa.eu Research has shown that the pharmacokinetics of cefotaxime and this compound can be effectively described using a one-compartmental model with first-order elimination. nih.govresearchgate.net These models can then be used to simulate different scenarios and support the design of subsequent clinical studies.

Minimizing Sample Volume for Mechanistic Studies

Mechanistic studies, which aim to understand the detailed processes of a drug's action and disposition, often require frequent sampling to capture the full time-course of drug and metabolite concentrations. In many research contexts, particularly in preclinical animal studies or in vulnerable human populations, obtaining large or frequent blood samples is ethically or physiologically challenging. jbclinpharm.org

The use of microsampling techniques directly addresses this limitation. medrxiv.org By enabling data-rich pharmacokinetic studies from minimal sample volumes, microsampling allows researchers to conduct in-depth mechanistic and PK/PD investigations that would otherwise be unfeasible. nih.govnih.gov External validation studies have demonstrated a strong correlation between concentrations of this compound measured in samples obtained via capillary microsampling and those from conventional venous draws, confirming the viability of this advanced, minimally invasive approach for robust scientific research. medrxiv.orgresearchgate.net

Structure Activity Relationship Sar of Desacetylcefotaxime and Its Derivatives

Impact of Desacetylation on Antimicrobial Activity and PBP Interactions

Desacetylcefotaxime (B1670277) is the primary, pharmacologically active metabolite of cefotaxime (B1668864), formed by the enzymatic hydrolysis of the O-acetyl group at the C-3 position. oup.comnih.gov This desacetylation significantly influences the compound's antimicrobial profile and its interaction with Penicillin-Binding Proteins (PBPs), the ultimate targets of β-lactam antibiotics. karger.comnih.gov

The change in the C-3 substituent from an acetoxymethyl group in cefotaxime to a hydroxymethyl group in this compound directly impacts the molecule's interaction with PBPs. While cefotaxime demonstrates a high affinity for PBP-1A, 1B, and -3, the affinity of this compound for these crucial enzymes is altered. karger.com The binding of β-lactams to PBPs inhibits the transpeptidation step of peptidoglycan synthesis, which is essential for maintaining the bacterial cell wall integrity. imist.mamdpi.com The reduced antimicrobial potency of this compound compared to cefotaxime can be partly attributed to this modified interaction with PBPs. karger.com

Comparative Structure-Activity Analysis with Cefotaxime

The structural difference between cefotaxime and this compound, isolated to the C-3 position, provides a clear example of how a minor chemical modification can lead to significant changes in biological activity.

| Feature | Cefotaxime | This compound |

| C-3 Side Chain | Acetoxymethyl (-CH₂OCOCH₃) | Hydroxymethyl (-CH₂OH) |

| Antimicrobial Activity | Generally 4 to 8 times more active than its desacetyl derivative. nih.gov | Generally less active than cefotaxime, but still possesses significant broad-spectrum activity. nih.govnih.gov |

| β-Lactamase Stability | Generally more resistant to hydrolysis than its desacetyl derivative. nih.gov | Exhibits higher stability against some β-lactamases. researchgate.net |

| PBP Affinity | High affinity for PBP-1A, 1B, and -3. karger.com | Altered and generally lower affinity for key PBPs compared to cefotaxime. |

| Synergy | Shows synergistic or additive effects when combined with this compound against certain bacteria. nih.govnih.gov | Contributes to the synergistic effect with cefotaxime. nih.govnih.gov |

The 2-amino-4-thiazolyl group at the C-7 position of both molecules is crucial for their broad-spectrum activity against Gram-negative bacteria. researchgate.net The methoxyimino group provides stability against many β-lactamases. researchgate.net The key differentiator in their activity lies in the C-3 substituent. The acetoxymethyl group of cefotaxime is a better leaving group during the acylation of the PBP active site, a critical step in the inhibition of the enzyme. This likely contributes to its higher intrinsic activity.

Studies have shown that while cefotaxime is more potent, the differences in activity against some strains of Enterobacteriaceae, Haemophilus influenzae, and gonococci are less pronounced. nih.gov This suggests that for certain PBP types or bacterial species, the C-3 modification has a less dramatic impact on binding and inhibition.

Exploration of Structural Modifications and Derivatization for Antimicrobial Enhancement (Theoretical/Synthetic)

The structure of this compound presents a scaffold for potential synthetic modifications aimed at enhancing its antimicrobial properties. Theoretical and synthetic explorations focus on several key areas:

Modification of the C-3 Hydroxymethyl Group: This is a primary target for derivatization. Esterification or etherification of the hydroxyl group could modulate the compound's lipophilicity, cell permeability, and interaction with the PBP active site. Introducing different functional groups could also influence its stability against esterases, potentially prolonging its half-life.

Alterations at the C-7 Side Chain: While the aminothiazolyl ring is generally considered optimal, modifications to this part of the molecule could fine-tune the spectrum of activity or improve β-lactamase stability.

Introduction of Novel Substituents: The core cephalosporin (B10832234) structure allows for various substitutions that could lead to enhanced activity. For instance, creating hybrid molecules by linking this compound to other antimicrobial agents could result in compounds with dual mechanisms of action.

Derivatization techniques are commonly employed in the development of new antibiotics. For example, derivatization with reagents like 1,2-naphthoquinone-4-sulphonate has been used for the analytical determination of related cephalosporins and could theoretically be applied to create novel derivatives of this compound for activity screening. researchgate.net The goal of such modifications is to improve one or more of the following parameters:

Increased affinity for target PBPs.

Enhanced stability against a broader range of β-lactamases.

Improved penetration through the outer membrane of Gram-negative bacteria.

Reduced susceptibility to efflux pumps.

These synthetic efforts are often guided by computational modeling to predict the potential impact of structural changes on biological activity before undertaking extensive laboratory synthesis.

Computational and In Silico Approaches to SAR

Computational methods are increasingly valuable tools for understanding and predicting the structure-activity relationships of antimicrobial agents like this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For cephalosporins, QSAR models can predict properties like antimicrobial potency, absorption, and toxicity based on molecular descriptors. frontiersin.orgnih.gov

A typical QSAR workflow involves:

Data Set Compilation: Gathering a set of structurally related compounds with measured biological activity (e.g., Minimum Inhibitory Concentrations).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, which quantify various aspects of their chemical structure (e.g., electronic, steric, and hydrophobic properties).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the biological activity. researchgate.netnih.gov

Model Validation: Assessing the predictive power of the model using internal and external validation techniques. frontiersin.org

For this compound and its derivatives, QSAR models could be developed to predict their activity against specific bacterial strains or their affinity for different PBPs. Such models can help in prioritizing which novel derivatives to synthesize and test, thereby streamlining the drug discovery process. frontiersin.org

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations provide a three-dimensional, atom-level view of how a ligand like this compound interacts with its protein target, such as a PBP.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govyoutube.com For this compound, docking studies can be used to:

Visualize the binding mode within the PBP active site.

Identify key amino acid residues involved in the interaction.

Compare the binding affinity of this compound with that of cefotaxime or other β-lactams. researchgate.net

Screen virtual libraries of this compound derivatives to identify those with potentially improved binding.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of the ligand-receptor interaction. nih.govnih.gov These simulations can:

Assess the stability of the docked complex. mdpi.com

Reveal conformational changes in the protein upon ligand binding.

Characterize the role of solvent molecules in the binding process. nih.gov

Provide a more accurate estimation of binding free energies.

By combining docking and MD simulations, researchers can gain a detailed understanding of the structural basis for the activity of this compound and rationally design new derivatives with enhanced PBP inhibitory activity. nih.govrcsb.org

Future Research Directions and Unanswered Questions

Further Elucidation of Mechanistic Pathways

The synergistic and additive interactions between cefotaxime (B1668864) (CTX) and desacetylcefotaxime (B1670277) (dCTX) against a wide array of pathogens are established, but the precise molecular mechanisms driving this enhancement are not fully understood. nih.govnih.govnih.gov this compound itself possesses intrinsic antibacterial activity, though it is generally less potent than its parent compound. nih.govnih.gov A significant area for future investigation lies in its interaction with bacterial β-lactamases.

Research has shown that dCTX has a complex relationship with these resistance-conferring enzymes. In some studies, the rate of hydrolysis of dCTX by certain β-lactamases was found to be higher than that of CTX. nih.gov However, other findings indicate that dCTX is more stable than CTX against specific β-lactamases, such as those produced by Bacteroides fragilis. nih.gov This suggests a high degree of enzyme- and species-specificity that warrants deeper investigation. It is hypothesized that dCTX may act as a "sacrificial" substrate for some β-lactamases, thereby protecting the more potent CTX from degradation. Further kinetic studies are needed to clarify the affinity (Km) and hydrolysis rates (Vmax) of dCTX against a broader panel of clinically and environmentally relevant β-lactamases, including extended-spectrum β-lactamases (ESBLs).

Another unanswered question is the direct interaction of dCTX with penicillin-binding proteins (PBPs), the ultimate targets of β-lactam antibiotics. Competitive binding assays and structural biology studies, such as X-ray crystallography, could illuminate how dCTX binds to various PBPs and whether its binding facilitates or enhances the subsequent binding of cefotaxime, providing a clearer picture of the observed synergy at the target site.

| Research Area | Unanswered Question | Proposed Methodological Approach |

| β-Lactamase Interaction | Does dCTX act as a competitive inhibitor or a preferential substrate for different classes of β-lactamases? | Enzyme kinetic studies (determining Km, Ki, and Vmax) with purified β-lactamases from diverse bacterial species. |

| Penicillin-Binding Proteins (PBPs) | How does dCTX binding to PBPs compare to CTX, and does it alter PBP conformation to favor CTX binding? | Surface plasmon resonance (SPR) for binding kinetics; X-ray crystallography of dCTX-PBP complexes. |

| Synergy Mechanism | What is the complete molecular basis for the CTX-dCTX synergy against resistant strains? | Isothermal titration calorimetry (ITC) to study binding thermodynamics; Mass spectrometry to analyze hydrolysis products. nih.gov |

Potential for Novel Analog Development based on SAR Studies

Structure-activity relationship (SAR) studies are crucial for optimizing drug candidates. For this compound, the existing structure presents a unique scaffold for the development of new antimicrobial agents. The primary structural difference from cefotaxime is the lack of the acetyl group at the C-3 position of the dihydrothiazine ring, which results in a hydroxyl group. This modification impacts the molecule's stability, potency, and interaction with β-lactamases.

Future SAR studies should focus on targeted modifications of the this compound backbone. Key areas for exploration include:

C-3 Position: While defined by a hydroxyl group, this position could be derivatized with other small functional groups to modulate the molecule's electronic properties, stability against enzymatic degradation, and binding affinity.

C-7 Acylamino Side Chain: This side chain is critical for the antibacterial spectrum and potency of cephalosporins. Synthesizing novel dCTX analogs with diverse C-7 side chains could yield compounds with enhanced activity against multidrug-resistant pathogens or improved stability to novel β-lactamases.

The goal of such analog development would be to create new molecules that either possess superior intrinsic activity or exhibit enhanced synergy with cefotaxime or other β-lactam antibiotics. A systematic approach, combining chemical synthesis with microbiological testing, would be essential to build a comprehensive SAR model for this class of compounds.

| Structural Position | Proposed Modification | Desired Outcome |

| C-3 | Esterification or etherification of the hydroxyl group with novel moieties. | Improved β-lactamase stability; Enhanced PBP binding affinity. |

| C-7 | Introduction of new acylamino side chains (e.g., with different heterocyclic rings or functional groups). | Broadened antibacterial spectrum; Potency against resistant strains. |

| Core Skeleton | Modifications to the 7-aminocephalosporanic acid core of the dCTX structure. | Altered pharmacokinetic properties; Novel mechanisms of action. |

Advanced Approaches in Microbiological Interaction Studies

To move beyond classical microbiological techniques like checkerboard assays and time-kill curves, future research on this compound should employ advanced, high-throughput methodologies. nih.govnih.gov The integration of "omics" technologies can provide a systems-level understanding of how bacteria respond to dCTX, both alone and in combination with cefotaxime. frontiersin.org

Transcriptomics (RNA-Seq): This can reveal the global changes in gene expression within a bacterium upon exposure to dCTX. It can identify the upregulation of stress response genes, efflux pumps, or β-lactamase production, and highlight the downregulation of key metabolic or cell-wall synthesis pathways. Comparing the transcriptomic profiles of bacteria treated with CTX, dCTX, and the combination would provide deep insights into the mechanism of synergy.

Proteomics: Using mass spectrometry-based techniques, researchers can quantify changes in the bacterial proteome. This could directly measure the expression levels of specific PBPs and β-lactamases, providing a more direct link between drug exposure and the resistance machinery. frontiersin.org

Metabolomics: This approach analyzes the small-molecule metabolites within a bacterial cell. It can uncover disruptions in essential metabolic pathways caused by dCTX and help identify novel targets or mechanisms of antibacterial action.

These advanced techniques can generate vast datasets that, when analyzed with powerful bioinformatic tools, can build predictive models of drug-bacterium interactions and accelerate the discovery of new therapeutic strategies.

Role in Environmental Microbiology and Resistance Ecology (excluding human clinical implications)

The widespread use of cefotaxime results in its excretion and the subsequent introduction of both the parent compound and its metabolite, this compound, into various environmental compartments, including soil and aquatic systems. nih.govmdpi.com The role of these compounds in shaping the environmental resistome is a critical and understudied area.

Future research must focus on the environmental fate and impact of dCTX. Key questions include:

Persistence and Degradation: What are the degradation kinetics of dCTX in different environmental matrices like wastewater, river water, and soil? Is it more or less persistent than cefotaxime?

Selection for Resistance: Do the low, sub-inhibitory concentrations of dCTX found in the environment exert selective pressure on native microbial communities, favoring the proliferation of bacteria carrying resistance genes? dntb.gov.ua Studies have identified cefotaxime-resistant bacteria in environmental sources like rivers and wild birds, highlighting the potential for environmental dissemination. researchgate.netnih.gov

Horizontal Gene Transfer (HGT): Does the presence of dCTX influence the rate of HGT, the primary mechanism for the spread of antibiotic resistance genes among bacteria? nih.govdntb.gov.ua Environmental hotspots, such as biofilms in aquatic systems, are known to facilitate HGT and could be significantly impacted by the presence of antibiotic metabolites. nih.gov

Investigating these questions requires sensitive analytical methods to detect dCTX in complex environmental samples and the use of microcosm experiments and metagenomic analyses to assess the impact on microbial community composition and the abundance and transfer of antibiotic resistance genes. Understanding the environmental role of dCTX is essential for a complete picture of the consequences of antibiotic use and for developing strategies to mitigate the spread of antimicrobial resistance.

Q & A

Q. What experimental methodologies are recommended to assess the synergistic activity between desacetylcefotaxime and other antimicrobial agents?

Synergy can be evaluated using in vitro methods such as checkerboard assays (to calculate fractional inhibitory concentration indices) or time-kill curve analyses to quantify bactericidal interactions. Evidence suggests synergistic effects with aminoglycosides (e.g., gentamicin) and quinolones (e.g., ciprofloxacin) against Gram-negative bacteria like Pseudomonas aeruginosa . For clinical relevance, experimental designs should account for metabolite concentrations, as this compound contributes 4–8-fold lower activity than cefotaxime but may enhance parent drug efficacy in combination .

Q. How can researchers validate analytical methods for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) with ion-pairing agents is a validated approach, as described in pharmacokinetic studies. Key validation parameters include:

- Linearity : Calibration curves (e.g., 1–200 mg/L for cefotaxime, 1–100 mg/L for this compound).

- Lower limit of quantification (LLOQ) : 1 mg/mL for both compounds.

- Precision and accuracy : ≤15% coefficient of variation for intra- and inter-day assays. Ultrafiltration or protein precipitation is used to measure unbound concentrations in plasma .

Q. What factors influence the interpretation of MIC₉₀ values for this compound against meningitis pathogens?

MIC₉₀ values (0.008–0.12 µg/mL) against Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis should be contextualized with pharmacokinetic/pharmacodynamic (PK/PD) targets , such as time above MIC (T>MIC). However, since this compound’s activity is 4–8-fold weaker than cefotaxime, researchers must model combined drug-metabolite exposures and adjust breakpoints accordingly .

Advanced Research Questions

Q. How should pharmacokinetic models for this compound be designed in critically ill patients with variable renal/hepatic function?

Use population PK modeling with covariates like creatinine clearance (Clcr), albumin levels, and APACHE IV scores. A four-compartment model (parent drug + metabolite) is physiologically relevant but requires dense sampling (e.g., 0–24 hr post-dose) to estimate rate constants (e.g., k₁₂, k₂₁) and account for prolonged half-lives in renal impairment (up to 56.8 hours for this compound at Clcr ≤10 mL/min) . Incorporate therapeutic drug monitoring (TDM) data to optimize target attainment (total cefotaxime ≥4 mg/L; unbound ≥1 mg/L) .

Q. What methodological challenges arise when studying this compound’s role in overcoming beta-lactamase-mediated resistance?

Challenges include:

- Distinguishing parent drug vs. metabolite contributions : Use isogenic bacterial strains with/without beta-lactamase overexpression.

- Assessing stability : Perform enzymatic hydrolysis assays (e.g., TEM-1, SHV-1 beta-lactamases) to compare cefotaxime and this compound degradation rates.

- Synergy quantification : Design checkerboard assays with fixed cefotaxime:this compound ratios (e.g., 1:1 to 1:8) to mimic in vivo metabolic conversion .

Q. How can researchers optimize dosing regimens for cefotaxime/desacetylcefotaxime in neonates or patients with augmented renal clearance?

In neonates, use physiologically based PK (PBPK) models incorporating postmenstrual age and renal maturation. For example, a 50 mg/kg dose every 6–12 hours is recommended for neonates ≤44 weeks postmenstrual age . In critically ill adults with Clcr >130 mL/min, continuous infusions (e.g., 6 g/day) outperform intermittent dosing by maintaining T>MIC >70% .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing contradictory data on this compound’s clinical efficacy?

Apply Bayesian meta-analytic models to integrate heterogeneous studies, weighting data by sample size and methodological rigor. For in vitro-in vivo discordance (e.g., synergy observed in vitro but not in trials), use mechanistic PK/PD models to simulate metabolite exposure thresholds .

Q. How should researchers address variability in protein binding when measuring this compound concentrations?

Measure unbound concentrations via ultrafiltration (cutoff: 30 kDa) and report both total and free levels. Protein binding ranges from 13–38% for cefotaxime and may fluctuate in hypoalbuminemic patients, necessitating adjusted PK/PD targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.